8-iodopyrazolo[1,5-a][1,3,5]triazin-4-amine
CAS No.: 162791-77-7
Cat. No.: VC11617893
Molecular Formula: C5H4IN5
Molecular Weight: 261.02 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![8-iodopyrazolo[1,5-a][1,3,5]triazin-4-amine - 162791-77-7](/images/no_structure.jpg)
Specification
CAS No. | 162791-77-7 |
---|---|
Molecular Formula | C5H4IN5 |
Molecular Weight | 261.02 g/mol |
IUPAC Name | 8-iodopyrazolo[1,5-a][1,3,5]triazin-4-amine |
Standard InChI | InChI=1S/C5H4IN5/c6-3-1-10-11-4(3)8-2-9-5(11)7/h1-2H,(H2,7,8,9) |
Standard InChI Key | BTGHVDMQZMXGGF-UHFFFAOYSA-N |
Canonical SMILES | C1=NN2C(=C1I)N=CN=C2N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure is defined by a pyrazolo[1,5-a] triazine system, where the pyrazole ring is fused to a 1,3,5-triazine moiety. Key features include:
-
Iodine substituent at position 8, introducing steric bulk and electronic effects.
-
Amino group at position 4, enabling hydrogen bonding and nucleophilic reactivity.
-
Fused bicyclic system, conferring rigidity and planar geometry conducive to π-π stacking interactions .
The SMILES notation (C1=NN2C(=C1I)N=CN=C2N
) and InChIKey (BTGHVDMQZMXGGF-UHFFFAOYSA-N
) provide unambiguous identifiers for computational modeling and database retrieval .
Physicochemical Data
Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, are critical for mass spectrometry-based characterization:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 261.95842 | 133.8 |
[M+Na]+ | 283.94036 | 139.6 |
[M-H]- | 259.94386 | 128.2 |
These values aid in distinguishing the compound from structural analogs during analytical workflows .
Synthetic Strategies
Regioselective Functionalization
The synthesis of 8-substituted pyrazolo[1,5-a] triazines typically involves:
-
Activation of the triazinone precursor using phosphorus oxychloride and dimethylaniline under high-pressure conditions .
-
Regioselective substitution at position 8, leveraging the N-methyl-N-phenylamino group as a directing moiety .
For 8-iodopyrazolo[1,5-a][1,3,] triazin-4-amine, iodination likely replaces the acylation step described in analogous syntheses. Halogenation reagents such as (N-iodosuccinimide) or in the presence of a Lewis acid could facilitate this transformation .
Purification and Characterization
Post-synthetic purification via column chromatography or recrystallization ensures homogeneity. Structural validation relies on:
-
NMR spectroscopy: Distinct signals for the amino proton (~6–7 ppm) and iodine-induced deshielding effects.
-
High-resolution mass spectrometry (HRMS): Confirmation of the molecular ion ([M+H]+ at m/z 261.95842) .
Analytical and Computational Profiling
Tandem Mass Spectrometry (MS/MS)
Fragmentation patterns of the [M+H]+ ion (m/z 261.95842) reveal:
-
Loss of NH (17 Da) from the amino group.
-
Cleavage of the triazine ring, yielding diagnostic ions at m/z 134 (CHIN) and m/z 127 (CHN) .
Density Functional Theory (DFT) Calculations
Quantum mechanical modeling predicts:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume